molecular formula C11H14N2O B8782196 (2R)-N-phenylpyrrolidine-2-carboxamide

(2R)-N-phenylpyrrolidine-2-carboxamide

Cat. No.: B8782196
M. Wt: 190.24 g/mol
InChI Key: NRXYBKZDRCXDOD-SNVBAGLBSA-N
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Description

(2R)-N-Phenylpyrrolidine-2-carboxamide (CAS No. 104261-87-2) is a chiral pyrrolidine derivative with the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol . Its structure comprises a pyrrolidine ring substituted with a phenyl group via a carboxamide linkage, conferring stereochemical specificity critical for applications in asymmetric catalysis. Notably, it has been employed as a homogeneous organocatalyst in aldol reactions, achieving an enantiomeric excess (e.e.) of 35% under optimized conditions (acetone solvent with 1 vol% water) . The compound’s stability and catalytic efficacy are attributed to its rigid pyrrolidine backbone and the electron-withdrawing carboxamide group, which enhances substrate binding.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

(2R)-N-phenylpyrrolidine-2-carboxamide

InChI

InChI=1S/C11H14N2O/c14-11(10-7-4-8-12-10)13-9-5-2-1-3-6-9/h1-3,5-6,10,12H,4,7-8H2,(H,13,14)/t10-/m1/s1

InChI Key

NRXYBKZDRCXDOD-SNVBAGLBSA-N

Isomeric SMILES

C1C[C@@H](NC1)C(=O)NC2=CC=CC=C2

Canonical SMILES

C1CC(NC1)C(=O)NC2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

  • Neurological Disorders : (2R)-N-phenylpyrrolidine-2-carboxamide is often utilized as an intermediate in the synthesis of pharmaceutical agents targeting neurological conditions. Its structural properties facilitate the development of compounds with enhanced efficacy and reduced side effects .
  • Analgesic and Anti-inflammatory Properties : Research has indicated that this compound exhibits potential therapeutic effects, including analgesic and anti-inflammatory activities. Studies have shown that derivatives of this compound can significantly reduce pro-inflammatory cytokines in animal models.

Organic Synthesis

Building Block for Complex Molecules

  • The compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new reaction pathways, making it valuable in the development of innovative synthetic methodologies .

Peptide Synthesis

  • In peptide chemistry, this compound acts as a protecting group for amino acids, enhancing the yield and purity of synthesized peptides. This application is crucial for producing complex peptide chains used in various biological studies .

Biological Studies

Enzyme Inhibition Studies

  • The compound is employed in studying enzyme inhibition and protein-ligand interactions, which are fundamental in drug discovery processes. Its ability to interact with biological targets aids researchers in identifying potential therapeutic agents .

Anticancer Activity

  • A library of pyrrolidine derivatives, including this compound, has been evaluated for anticancer properties. In vitro studies demonstrated that certain derivatives showed twice the activity against M-Hela tumor cell lines compared to tamoxifen, indicating their potential as effective anticancer agents .

Material Science

Development of Advanced Materials

  • The unique chemical structure of this compound enables its use in developing advanced materials with specific mechanical and thermal properties. This application is particularly relevant in creating polymers that meet stringent performance criteria in industrial applications .

Data Tables

Application AreaSpecific Use CasesPotential Benefits
Medicinal ChemistrySynthesis of drugs for neurological disordersEnhanced efficacy and reduced side effects
Organic SynthesisBuilding block for complex moleculesExploration of new reaction pathways
Biological StudiesEnzyme inhibition studiesIdentification of therapeutic agents
Material ScienceDevelopment of advanced materialsImproved mechanical and thermal properties

Case Studies

  • Anti-inflammatory Effects :
    • A study demonstrated that this compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis, showcasing its potential for treating inflammatory diseases.
  • Anticancer Efficacy :
    • Research involving various pyrrolidine derivatives revealed that some exhibited potent anticancer activity against ovarian cancer models by inducing apoptosis and inhibiting angiogenesis, highlighting their promise as new therapeutic agents .
  • Material Applications :
    • Investigations into the use of this compound in polymer science have shown its effectiveness in enhancing the properties of materials used in various applications, including coatings and composites .

Comparison with Similar Compounds

N-[4-(Methylsulfanyl)phenyl]pyrrolidine-2-carboxamide

  • Molecular Formula : C₁₂H₁₆N₂OS
  • Molecular Weight : 236.33 g/mol
  • Substituent : A methylsulfanyl (-SMe) group at the para position of the phenyl ring.
  • Key Differences: The sulfur atom in the methylsulfanyl group increases molecular weight and may enhance lipophilicity compared to the parent compound. Potential for altered electronic properties due to sulfur’s polarizability, though specific biological or catalytic data are unavailable .

2-(3-Methylbut-2-en-1-yl)-N-phenylpyrrolidine-2-carboxamide

  • Molecular Formula : C₁₆H₂₀N₂O
  • Molecular Weight : 256.34 g/mol
  • Substituent : A 3-methylbut-2-en-1-yl side chain on the pyrrolidine ring.
  • Key Differences: The hydrophobic isoprenoid-like chain may improve membrane permeability, making it relevant for CO₂ capture or surface engineering applications (inferred from synthesis context) . Structural isomerism (Δ²,³ vs. Δ³,⁴) could influence conformational flexibility and interaction with substrates .

Pharmaceutical Analogs with Difluorophenyl and Hydroxy-Acetyl Groups

  • Example: 3-Amino-6-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxy-acetyl]amino]-2-methyl-phenyl]-N-methylpyrazine-2-carboxamide
  • Molecular Formula : C₂₅H₂₄F₂N₆O₃
  • Molecular Weight : 494.49 g/mol
  • Substituents: Difluorophenyl and hydroxy-acetyl groups enhance hydrogen-bonding capacity.
  • Key Differences :
    • Designed for pharmaceutical applications , likely targeting enzymes or receptors due to multi-functional groups .
    • Increased molecular complexity compared to the parent compound, suggesting higher specificity but reduced synthetic accessibility.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Application/Activity Reference
This compound C₁₁H₁₄N₂O 190.24 Phenyl Organocatalyst (aldol reaction)
N-[4-(Methylsulfanyl)phenyl]pyrrolidine-2-carboxamide C₁₂H₁₆N₂OS 236.33 4-Methylsulfanylphenyl Structural analog
2-(3-Methylbut-2-en-1-yl)-N-phenylpyrrolidine-2-carboxamide C₁₆H₂₀N₂O 256.34 3-Methylbut-2-en-1-yl CO₂ capture (potential)
Difluorophenyl-hydroxy-acetyl analog C₂₅H₂₄F₂N₆O₃ 494.49 Difluorophenyl, hydroxy-acetyl Pharmaceutical (potential)

Research Findings and Implications

Catalytic Performance

  • This compound demonstrates moderate enantioselectivity (35% e.e. ) in aldol reactions, attributed to its chiral center and hydrogen-bonding capacity .
  • In contrast, metal-organic frameworks (MOFs) like In-MIL-68-NH₂ show superior catalytic activity in aldol reactions, though the parent compound’s simplicity offers advantages in cost and synthetic scalability .

Substituent Effects on Functionality

  • Hydrophobic substituents (e.g., 3-methylbut-2-en-1-yl) enhance applications in CO₂ capture by improving adsorption on hydrophobic surfaces .
  • Electron-withdrawing groups (e.g., difluorophenyl) in pharmaceutical analogs likely enhance target binding affinity but may reduce metabolic stability .

Q & A

Q. What experimental phasing methods are optimal for crystallizing this compound derivatives?

  • Methodological Answer :
  • SIRAS (Single Isomorphous Replacement with Anomalous Scattering) : Incorporate heavy atoms (e.g., selenomethionine) into co-crystals.
  • SHELXD/SHELXE pipeline : For high-throughput phasing of small molecules, particularly with twinned data .

Data Contradiction Analysis

Q. How to address discrepancies in reported binding affinities across studies?

  • Methodological Answer :
  • Assay standardization : Ensure consistent buffer pH (7.4), ionic strength (150 mM NaCl), and temperature (25°C).
  • Control for enantiomeric impurities : Even 2% (2S)-contamination can skew KdK_d measurements .

Q. Why do computational predictions of solubility conflict with experimental data?

  • Methodological Answer :
  • Solvent effects : Use COSMO-RS simulations to account for solvent polarity.
  • Polymorph screening : Test crystallization in multiple solvents (e.g., ethanol vs. DMSO) to identify stable forms .

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